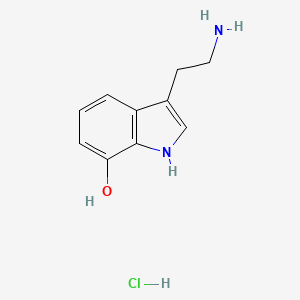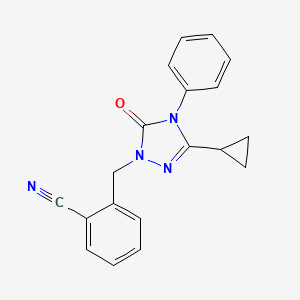
2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups, including a triazole ring, a cyclopropyl group, and a benzonitrile moiety. While the specific compound is not directly discussed in the provided papers, insights into its potential characteristics can be inferred from related research on triazole derivatives and reactions involving similar functional groups.
Synthesis Analysis
The synthesis of triazole derivatives can involve various strategies, including oxidative cyclization and reactions with nitriles. For instance, the reaction of 2-aminobenzoxazoles with benzonitriles in the presence of anhydrous tin(IV) chloride leads to the formation of benzamidines, which upon cyclodehydrogenation with lead(IV) acetate afford 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles . Similarly, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates react with nitriles in the presence of tin(IV) chloride to yield trisubstituted oxazoles . These methods suggest that the synthesis of the compound may involve a cyclization step facilitated by a metal catalyst.
Molecular Structure Analysis
The molecular structure of triazole derivatives can vary significantly, influencing their reactivity and physical properties. For example, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring orthogonal to the cyclopropyl ring, indicating delocalization of π-electron density within the triazole ring . This structural information can be useful in predicting the behavior of the compound under study, as the orientation of the rings and the electron distribution within them can affect the molecule's reactivity.
Chemical Reactions Analysis
The reactivity of compounds containing triazole rings and nitrile groups can be quite diverse. For instance, 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with heterocyclic diazonium salts to form hydrazones, which can undergo intramolecular cyclization to yield various heterocyclic compounds . This suggests that the compound may also participate in similar cyclization reactions, potentially leading to the formation of new ring systems or functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile" can be influenced by its molecular structure. The presence of a triazole ring, for example, can contribute to the formation of supramolecular chains through hydrogen bonding, as seen in the crystal structure of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole . The benzonitrile moiety may also affect the compound's solubility and reactivity. However, without specific experimental data on this compound, these properties are speculative and based on the behavior of structurally related compounds.
Applications De Recherche Scientifique
Synthesis and Structural Analyses
Synthetic Methods : Research highlights the development of synthetic pathways for triazole derivatives, which are structurally related to the compound . For instance, Ahmed et al. (2016) discussed the one-pot synthesis and spectral analysis of 1,4,5-trisubstituted 1,2,3-triazoles, showcasing methods for creating structurally complex molecules through efficient synthetic routes (Ahmed et al., 2016).
Structural Characterization : Studies also delve into the crystal structure and theoretical analyses to understand the molecular geometry and electronic properties of similar compounds. This is crucial for determining the potential reactivity and interactions of such compounds in biological systems.
Molecular Properties : Investigations into the molecular properties of related compounds, such as their electrostatic potential and frontier molecular orbitals, provide insights into their reactivity, stability, and potential as bioactive molecules. These studies often employ density functional theory (DFT) calculations to complement experimental findings.
Safety And Hazards
- No specific safety information is available for this compound.
- Researchers should handle it with standard precautions for handling organic chemicals.
Orientations Futures
- Investigate its pharmacological activities, potential drug development, and applications in various fields.
- Explore its derivatives and analogs for improved properties.
Please note that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications. 🌟
Propriétés
IUPAC Name |
2-[(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-12-15-6-4-5-7-16(15)13-22-19(24)23(17-8-2-1-3-9-17)18(21-22)14-10-11-14/h1-9,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSXCACVLMZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
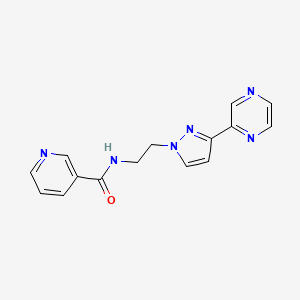
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
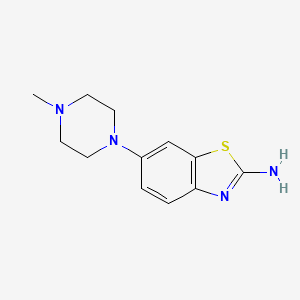
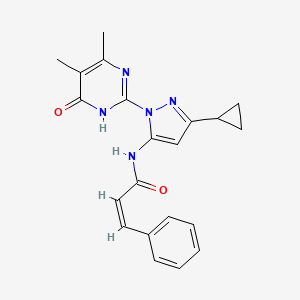
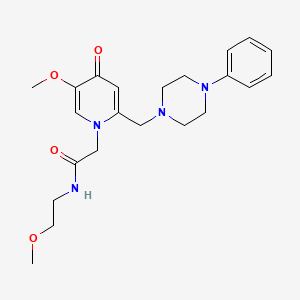
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
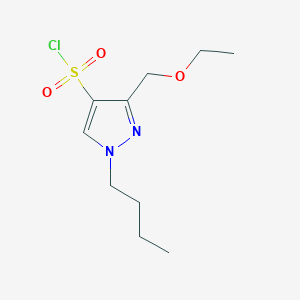
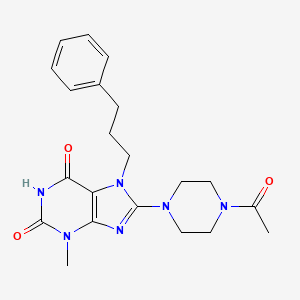
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)

